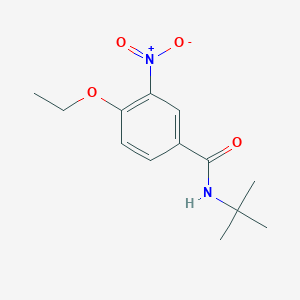![molecular formula C14H21NO B5698135 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine, also known as DMPEP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. DMPEP is a synthetic compound that can be produced through a specific synthesis method.
Mecanismo De Acción
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a psychoactive substance that acts on the central nervous system. Its mechanism of action is not fully understood, but it is believed to work by binding to specific receptors in the brain, including the dopamine and serotonin receptors. This binding leads to an increase in the release of these neurotransmitters, which can result in changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. However, the long-term effects of 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine on the brain and body are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for use in scientific studies. It is also relatively stable and has a long shelf life, which makes it ideal for use in long-term studies. However, 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has several limitations, including its potential for abuse and the lack of information on its long-term effects on the brain and body.
Direcciones Futuras
There are several future directions for research on 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine. One area of research is the investigation of its potential therapeutic applications. 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has been shown to have effects on the brain that may be beneficial for the treatment of certain psychiatric disorders, such as depression and anxiety. Another area of research is the investigation of its potential for abuse and addiction. 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has been shown to have psychoactive effects, and more research is needed to understand its potential for abuse and addiction. Finally, more research is needed to understand the long-term effects of 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine on the brain and body, including its potential for neurotoxicity and other adverse effects.
Conclusion
In conclusion, 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. It is a research chemical that is used in scientific studies to investigate the effects of psychoactive substances on the brain and behavior. 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has several advantages for use in lab experiments, including its stability and availability, but also has several limitations, including its potential for abuse and addiction. Future research on 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine should focus on its potential therapeutic applications, its potential for abuse and addiction, and its long-term effects on the brain and body.
Métodos De Síntesis
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a synthetic compound that can be produced through a specific synthesis method. The synthesis method involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This compound is then reacted with pyrrolidine to produce 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine. The synthesis method for 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is a complex process that requires specific equipment and expertise.
Aplicaciones Científicas De Investigación
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine has gained significant attention in the scientific community due to its potential applications in research as a psychoactive substance. It is a research chemical that is used in scientific studies to investigate the effects of psychoactive substances on the brain and behavior. 1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine is commonly used as a reference material in forensic toxicology to identify and quantify psychoactive substances in biological samples.
Propiedades
IUPAC Name |
1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-5-6-13(2)14(11-12)16-10-9-15-7-3-4-8-15/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIKNXXFPUMCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5467541 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)




![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5698086.png)




![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)